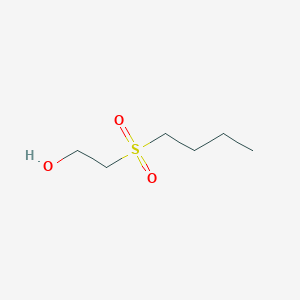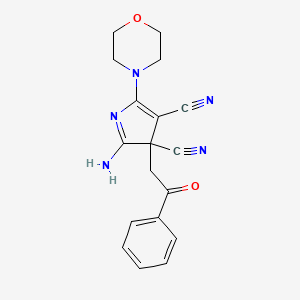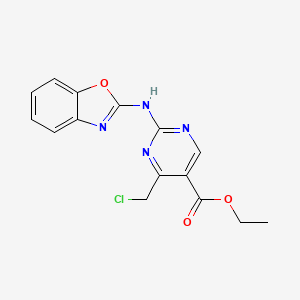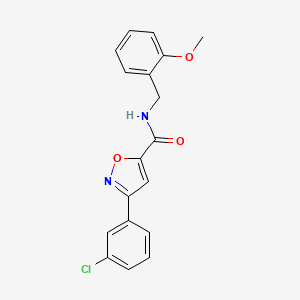
2-(Butylsulfonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfonyl)ethanol is an organic compound with the molecular formula C₆H₁₄O₃S It is a type of alcohol that contains a butylsulfonyl group attached to the ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Butylsulfonyl)ethanol can be synthesized through several methods. One common approach involves the reaction of butylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system. This method ensures consistent product quality and allows for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of butylsulfonic acid derivatives.
Reduction: Formation of butylsulfide derivatives.
Substitution: Formation of various substituted ethanol derivatives.
Scientific Research Applications
2-(Butylsulfonyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Butylsulfonyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The sulfonyl group can participate in redox reactions, affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)ethanol
- 2-(Ethylsulfonyl)ethanol
- 2-(Propylsulfonyl)ethanol
Uniqueness
2-(Butylsulfonyl)ethanol is unique due to the presence of the butyl group, which imparts distinct chemical properties compared to its shorter-chain analogs.
Properties
Molecular Formula |
C6H14O3S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-butylsulfonylethanol |
InChI |
InChI=1S/C6H14O3S/c1-2-3-5-10(8,9)6-4-7/h7H,2-6H2,1H3 |
InChI Key |
RBMORHGGDCFDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Methoxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11456635.png)
![4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11456637.png)
![4-(benzylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11456652.png)

![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide](/img/structure/B11456670.png)
![2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11456672.png)
![Isopropyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11456677.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11456681.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide](/img/structure/B11456697.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11456700.png)
![1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11456703.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B11456704.png)

